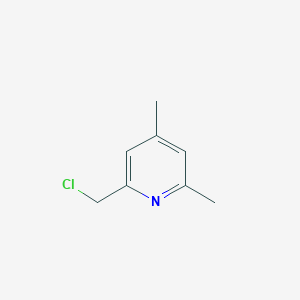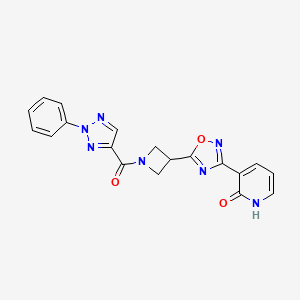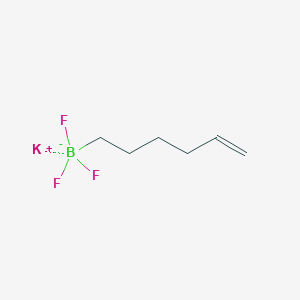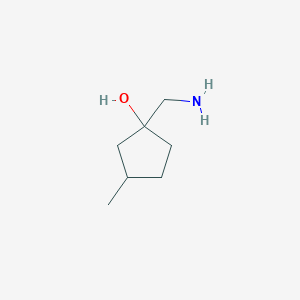
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine” is a chemical compound. It is derived from 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran . The compound has a molecular weight of 207.23 .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H13NO3/c1-7-4-5-9 (12 (13)14)10-8 (7)6-11 (2,3)15-10/h4-5H,6H2,1-3H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Spiro Compounds : This compound has been synthesized as part of various spiro[benzofuran-piperidines] and spiro[benzofuran-pyrrolidines], which are achieved through a Grignard reaction followed by intramolecular displacement (Effland, Gardner, & Strupczewski, 1981).
Synthetic Approach for Receptor Agonists : A synthetic approach involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross coupling reaction has been used to synthesize selective receptor agonists based on a similar molecular structure (Luo & Naguib, 2012).
Potential Antihypertensive Agents : Some derivatives of this compound have been evaluated for cardiovascular activity, particularly as antihypertensive agents in specific animal models (Davis et al., 1983).
Biological and Medicinal Applications
Sigma Receptor Ligands : Spiro compounds related to this chemical structure have been synthesized and evaluated for their binding properties to sigma receptors, which are significant in neuropharmacology (Maier & Wünsch, 2002).
Anti-inflammatory and Antibacterial Agents : Some novel series of compounds, including derivatives of this structure, have been synthesized and exhibited significant anti-inflammatory and antibacterial properties (Elgazwy, Nassar, & Zaki, 2012).
Novel Agonists for Neuropathic Pain Models : Derivatives of this compound have been studied as novel agonists for CB2 receptors, showing potential in the treatment of neuropathic pain (Naguib et al., 2008).
Alzheimer's Disease Treatment : Some derivatives have been evaluated for their role in ameliorating neuroinflammatory processes and cognitive impairment, suggesting potential therapeutic approaches for Alzheimer's disease (Wu et al., 2013).
Potential Antimicrobial Agents : Some benzofuran-based derivatives have shown significant potency against gram-positive bacteria and human fungal pathogens (Abdel‐Aziz & Mekawey, 2009).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : Certain Mannich bases with piperidine moiety, related to this structure, have been evaluated for cytotoxicity and inhibitory activities, particularly against cancer cells (Unluer et al., 2016).
Safety and Hazards
Future Directions
Benzofuran derivatives, like the one , have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests potential future directions in drug discovery and development .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which this molecule is a derivative of, have been found to exhibit potent antibacterial activity .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Benzofuran derivatives have been shown to have a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-8-12(18(19)20)14-13(11)15(16(2,3)21-14)17-9-5-4-6-10-17/h7-8,15H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRSRRCCNFUWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)


![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)




![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)
![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
